

The Identification of mTOR: A Technical Chronicle of a Seminal Discovery

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of the mechanistic Target of Rapamycin (mTOR) stands as a landmark in cell biology and pharmacology. It was not a linear process but a convergence of two distinct and powerful scientific approaches: classical yeast genetics and sophisticated biochemical purification. This technical guide delves into the seminal papers that unveiled mTOR as the direct cellular target of the immunosuppressant drug rapamycin, providing a detailed account of the key experiments, quantitative data, and the logical framework that solidified this pivotal finding.

The Genetic Approach in Yeast: Unmasking the TOR Genes

The journey to identify the target of rapamycin began in the powerful model organism, *Saccharomyces cerevisiae*. The immunosuppressive drug had been noted for its potent antifungal properties, arresting yeast cells in the G1 phase of the cell cycle. This phenotype provided a critical tool for genetic screens. The central logic was simple: mutants that could grow in the presence of rapamycin must have a defect in the drug's target or the pathway it modulates.

Key Experiments: The Hunt for Rapamycin Resistance

In a foundational 1991 paper published in *Science*, Joseph Heitman, N. Rao Movva, and Michael N. Hall at the University of Basel, Switzerland, laid the genetic groundwork for the

discovery. They isolated spontaneous yeast mutants that were resistant to the growth-inhibitory effects of rapamycin. Their work identified three key genes.[\[1\]](#)[\[2\]](#)

The first was FPR1, which encodes a peptidyl-prolyl isomerase known as FKBP12. They demonstrated that strains lacking a functional FPR1 gene were completely resistant to rapamycin, proving that FKBP12 is the intracellular receptor for the drug. Furthermore, they showed that another immunosuppressant, FK506, which also binds to FKBP12, could antagonize the effects of rapamycin. This suggested that it is not rapamycin itself, but the FKBP12-rapamycin complex that is the active agent.[\[1\]](#)[\[2\]](#)

Crucially, their screen also uncovered two other genes, which they named TOR1 and TOR2 (for Target of Rapamycin). Mutations in these genes also conferred rapamycin resistance. The genetic interactions observed, such as nonallelic noncomplementation between FPR1, TOR1, and TOR2 alleles, led them to hypothesize that the protein products of these genes might physically interact as part of a complex.[\[1\]](#)[\[2\]](#)

In a subsequent paper in Cell in 1993, the Hall laboratory further characterized TOR2, revealing it to be a large, essential protein with homology to phosphatidylinositol 3-kinases (PI3Ks).[\[3\]](#) This was the first indication of the signaling nature of the TOR proteins. They demonstrated that a double disruption of TOR1 and TOR2 phenocopied the G1 arrest caused by rapamycin, solidifying the role of the TOR proteins as the physiological targets of the FKBP12-rapamycin complex.[\[3\]](#)

Experimental Protocols

Yeast Genetic Screen for Rapamycin Resistance (Heitman et al., 1991)

- Yeast Strain: *Saccharomyces cerevisiae* strain JK9-3d and its diploid derivative JK9-3da/ α were used.
- Media: Standard yeast extract-peptone-dextrose (YPD) agar plates were used for culturing.
- Mutant Selection:
 - Approximately 10⁷ cells were plated onto YPD plates containing a growth-inhibitory concentration of rapamycin (e.g., 0.1 μ g/mL).

- Plates were incubated at 30°C for several days.
- Spontaneous resistant colonies that appeared were isolated and purified by re-streaking on selective media.
- Genetic Analysis:
 - Standard yeast genetic techniques, including tetrad analysis and complementation tests, were used to determine if the mutations were dominant or recessive and to assign them to specific genes (FPR1, TOR1, or TOR2).
 - Recessive mutations were tested for allelism with a known *fpr1* deletion.
 - Dominant mutations were mapped to the TOR1 and TOR2 loci.

Phosphatidylinositol (PI) 3-Kinase Activity Assay (adapted from Kunz et al., 1993)

While the original 1993 paper inferred PI3K activity based on homology, subsequent work confirmed it. A typical PI3K assay from that era would involve:

- Immunoprecipitation: TOR2 protein would be immunoprecipitated from yeast cell lysates using a specific antibody.
- Kinase Reaction: The immunoprecipitated protein complex would be incubated with a lipid substrate, typically phosphatidylinositol (PI), PI(4)P, or PI(4,5)P₂, in the presence of [γ -³²P]ATP and Mg²⁺ in a kinase buffer.
- Lipid Extraction: The reaction would be stopped, and the lipids extracted using a mixture of chloroform and methanol.
- Thin-Layer Chromatography (TLC): The radiolabeled lipid products would be separated by TLC.
- Autoradiography: The TLC plate would be exposed to X-ray film to visualize the radiolabeled phosphorylated lipid products, allowing for the identification of the specific PI kinase activity.

The Biochemical Approach: Isolating the Mammalian Target

Contemporaneously with the genetic discoveries in yeast, several groups in the United States were taking a biochemical approach to identify the mammalian counterpart. The logic here was to use the FKBP12-rapamycin complex as "bait" to fish out its binding partner from mammalian cell lysates.

Key Experiments: Affinity Purification of mTOR

In 1994, two groups independently and almost simultaneously published their findings in *Nature* and *Cell*.

- Stuart Schreiber's group at Harvard University used an affinity matrix with the FKBP12-rapamycin complex to purify a high-molecular-mass protein from bovine brain, which they named FRAP (FKBP-Rapamycin Associated Protein). Their work showed that the binding of FRAP to different rapamycin analogs complexed with FKBP12 correlated with the ability of these compounds to inhibit cell cycle progression.[\[4\]](#)
- David Sabatini and Solomon Snyder's group at Johns Hopkins University employed a similar strategy using rat brain extracts and identified a protein complex. They named the large component RAFT1 (Rapamycin and FKBP12 Target 1).[\[5\]](#)

Both groups cloned the cDNA for their respective proteins and found that they were homologs of the yeast TOR1 and TOR2 proteins. This provided a stunning convergence of the genetic and biochemical approaches, confirming that the target of rapamycin is an evolutionarily conserved protein kinase. A year later, Robert Abraham's group at the Mayo Clinic independently isolated the same protein, which they termed mTOR (mammalian Target of Rapamycin), the name that has since been widely adopted.[\[6\]](#)

Experimental Protocols

Affinity Purification of mTOR/FRAP/RAFT1 (adapted from Brown et al., 1994 and Sabatini et al., 1994)

- Preparation of Affinity Matrix:

- Recombinant human FKBP12 was expressed as a fusion protein with Glutathione S-transferase (GST-FKBP12) in *E. coli* and purified.
- The GST-FKBP12 was coupled to glutathione-agarose beads.
- The beads were then incubated with an excess of rapamycin to form the affinity matrix (GST-FKBP12-rapamycin). Control beads were prepared without rapamycin.
- Preparation of Cell Lysate:
 - Bovine or rat brain tissue, or cultured mammalian cells (e.g., Jurkat T-cells), were homogenized in a lysis buffer containing detergents (e.g., NP-40 or CHAPS) and a cocktail of protease and phosphatase inhibitors.
 - The lysate was clarified by high-speed centrifugation to remove insoluble material.
- Affinity Chromatography:
 - The clarified lysate was incubated with the GST-FKBP12-rapamycin beads (and control beads) for several hours at 4°C with gentle rotation.
 - The beads were then washed extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
 - Specifically bound proteins were eluted from the beads, often by boiling in SDS-PAGE sample buffer.
 - The eluted proteins were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - The protein bands that specifically appeared in the rapamycin-dependent elution were visualized by staining (e.g., Coomassie blue or silver stain).
- Protein Identification:
 - The specific high-molecular-weight band (around 250-290 kDa) was excised from the gel.

- The protein was subjected to in-gel digestion with a protease (e.g., trypsin).
- The resulting peptides were sequenced using Edman degradation or mass spectrometry. The obtained peptide sequences were then used to design degenerate oligonucleotides to screen cDNA libraries and clone the full-length gene.

Quantitative Data Summary

The early seminal papers focused primarily on the identification and characterization of the TOR proteins rather than detailed kinetic analysis. However, subsequent work provided quantitative data on the binding affinities. A 1995 paper from the Schreiber lab characterized the binding of different fragments of FRAP to the FKBP12-rapamycin complex.[\[7\]](#)

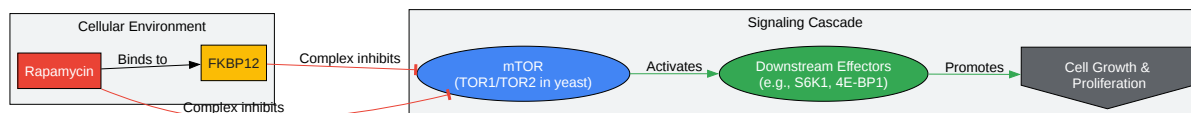
FRAP Fragment (Amino Acids)	Calculated Mass (kDa)	Dissociation Constant (Kd) vs. FKBP12-Rapamycin
1819-2206	46	~5 nM
1995-2174	20	~5 nM
2025-2114 (Minimal FRB domain)	11	~5 nM

Data adapted from Chen, J. et al. (1995). PNAS, 92(11), 4947-4951.[\[7\]](#)

These data demonstrated that a relatively small, 11-kDa domain of mTOR, now known as the FKBP12-Rapamycin Binding (FRB) domain, is sufficient for high-affinity interaction with the FKBP12-rapamycin complex.[\[7\]](#)

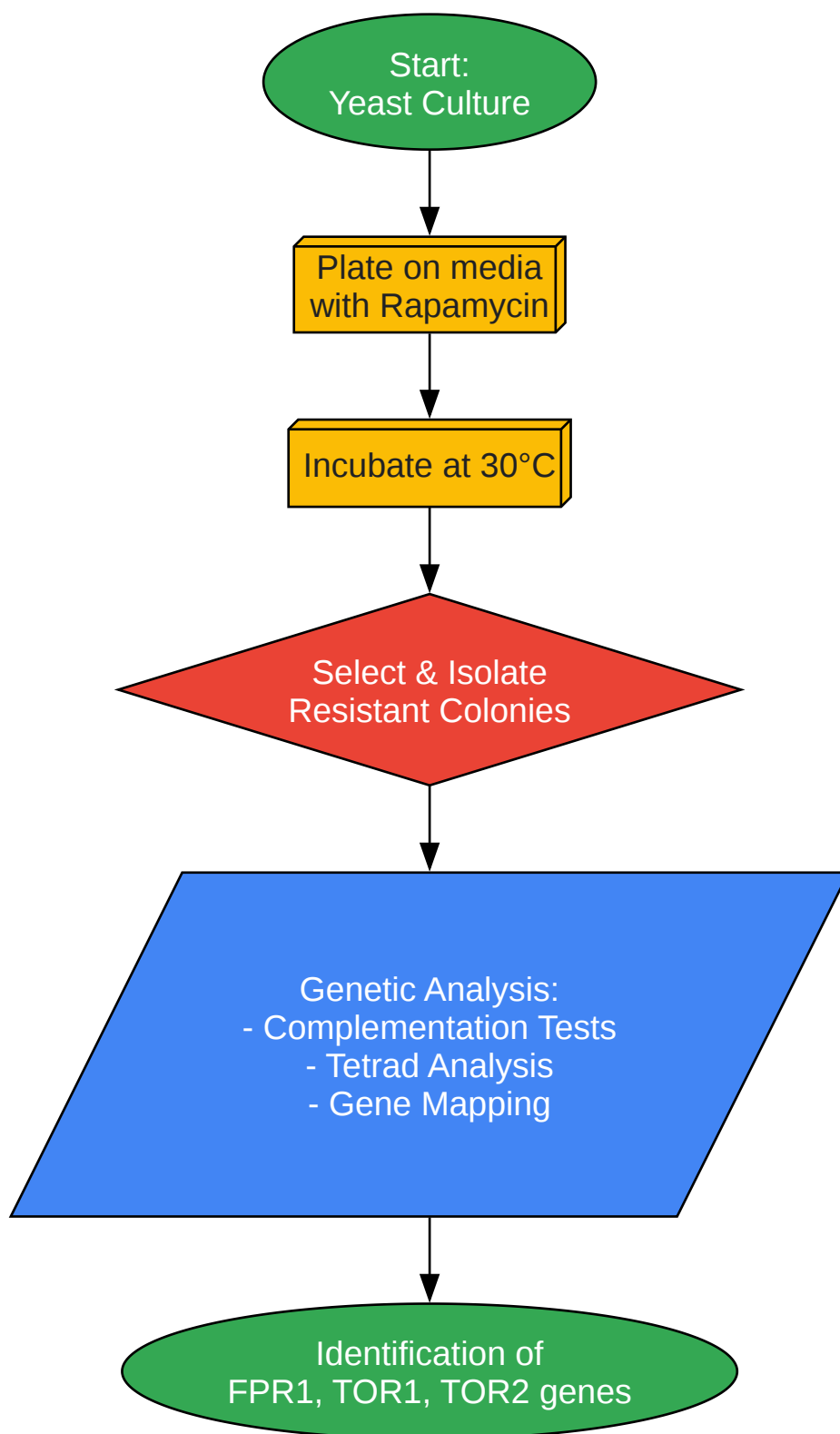
Visualizing the Discovery

The following diagrams illustrate the key concepts and experimental workflows that led to the identification of mTOR.



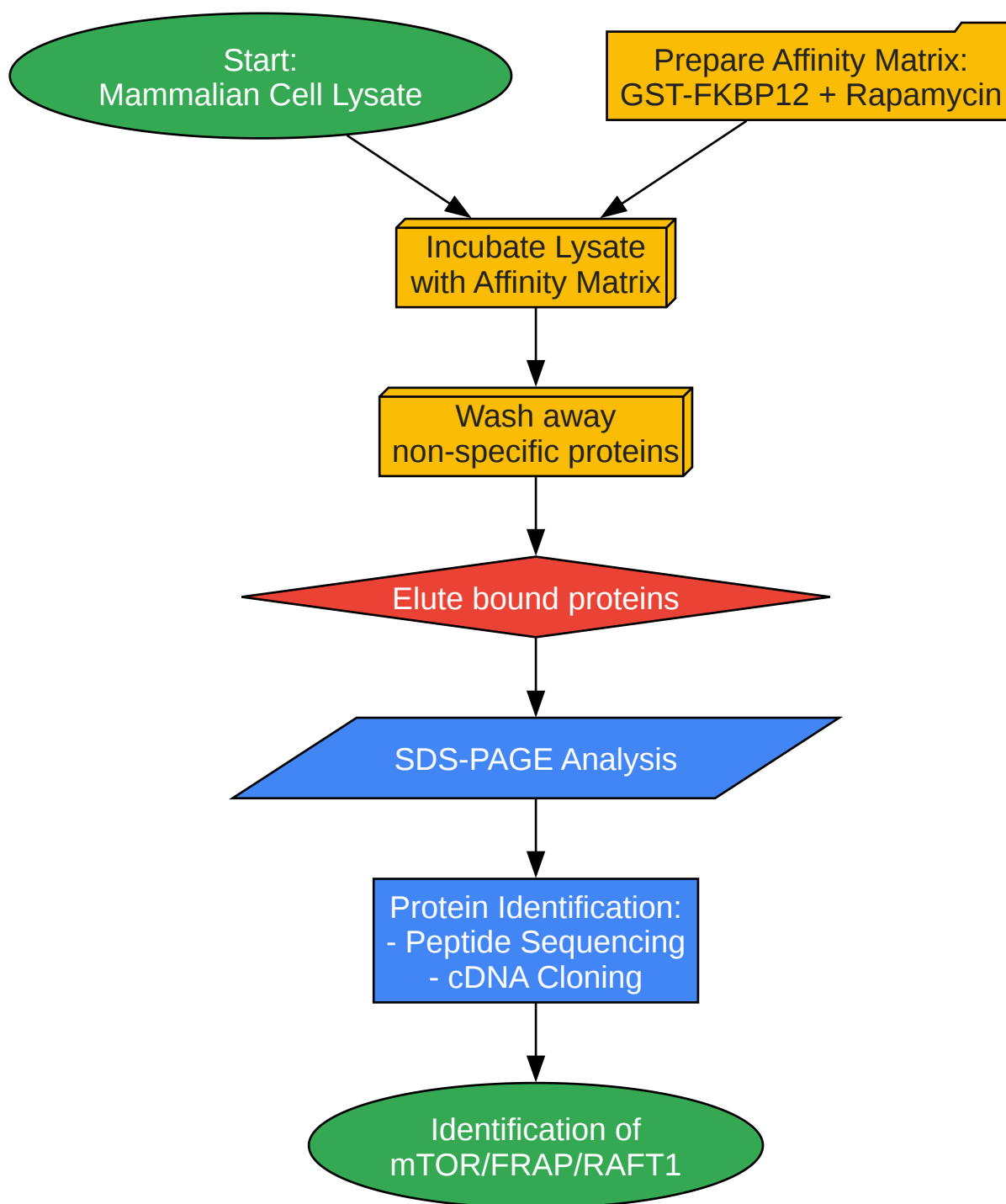
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Caption: The core signaling pathway illustrating rapamycin's mechanism of action.



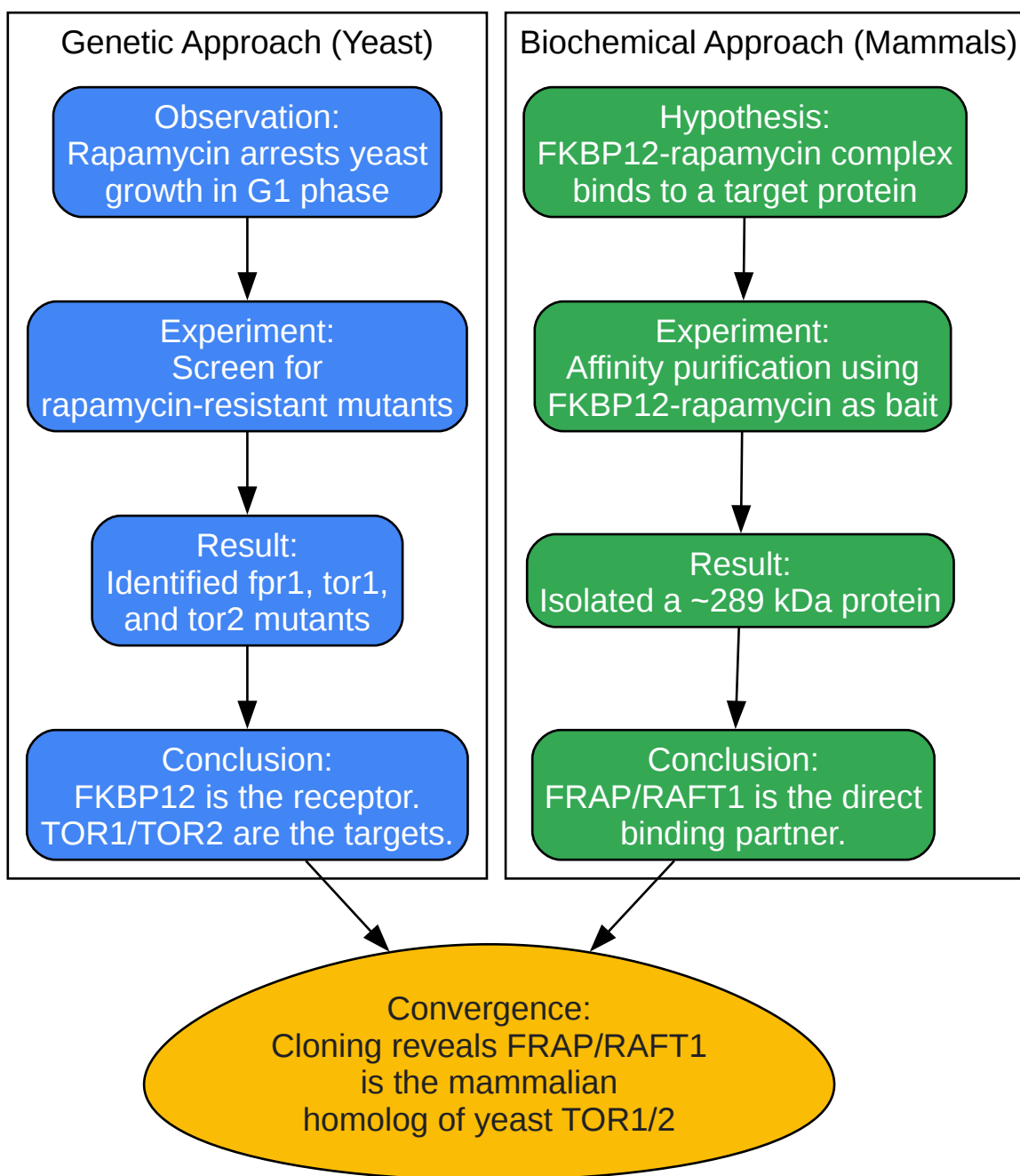
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Caption: Experimental workflow for the yeast genetic screen for rapamycin resistance.



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Caption: Experimental workflow for the biochemical affinity purification of mTOR.



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Caption: Logical relationship showing the convergence of genetic and biochemical evidence.

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